Phasvatocin

Oxytocic activity Rat uterus bioassay Structure-activity relationship

Phasvatocin (CAS 144334-53-2) is a cyclic nonapeptide neurohypophysial hormone belonging to the vasopressin/oxytocin family, with the amino acid sequence CYFNNCPVG (Cys-Tyr-Phe-Asn-Asn-Cys-Pro-Val-Gly) and an amidated C-terminus. It was isolated from the pituitary of the spotted dogfish (Scyliorhinus caniculus) alongside its co-occurring paralog, asvatocin.

Molecular Formula C44H60N12O12S2
Molecular Weight 1013.2 g/mol
CAS No. 144334-53-2
Cat. No. B234326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhasvatocin
CAS144334-53-2
Synonyms3-Phe-4-Asn-8-Val-oxytocin
oxytocin, Phe(3)-Asn(4)-Val(8)-
oxytocin, phenylalanyl(3)-asparaginyl(4)-valyl(8)-
phasvatocin
Molecular FormulaC44H60N12O12S2
Molecular Weight1013.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N
InChIInChI=1S/C44H60N12O12S2/c1-22(2)36(43(67)49-19-35(48)60)55-42(66)32-9-6-14-56(32)44(68)31-21-70-69-20-26(45)37(61)50-27(16-24-10-12-25(57)13-11-24)38(62)51-28(15-23-7-4-3-5-8-23)39(63)52-29(17-33(46)58)40(64)53-30(18-34(47)59)41(65)54-31/h3-5,7-8,10-13,22,26-32,36,57H,6,9,14-21,45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,67)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,66)
InChIKeyDAHCMEORVXDYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phasvatocin (CAS 144334-53-2): A Structurally Unique Oxytocin-Like Nonapeptide from Cartilaginous Fish for Receptor Selectivity and Evolutionary Pharmacology Research


Phasvatocin (CAS 144334-53-2) is a cyclic nonapeptide neurohypophysial hormone belonging to the vasopressin/oxytocin family, with the amino acid sequence CYFNNCPVG (Cys-Tyr-Phe-Asn-Asn-Cys-Pro-Val-Gly) and an amidated C-terminus [1]. It was isolated from the pituitary of the spotted dogfish (Scyliorhinus caniculus) alongside its co-occurring paralog, asvatocin [1]. Phasvatocin corresponds to [Phe3,Asn4,Val8]-oxytocin, featuring three amino acid substitutions relative to mammalian oxytocin: Phe for Ile at position 3, Asn for Gln at position 4, and Val for Leu at position 8 [1]. Its molecular formula is C44H60N12O12S2, with a molecular weight of approximately 1013.2 g/mol . The Phe3 substitution is exceptional among all known vertebrate oxytocin-like hormones—every other member of this hormone family bears Ile at position 3 [1]. This unique structural feature defines phasvatocin's distinct pharmacological fingerprint and makes it an irreplaceable tool compound for structure-activity relationship (SAR) studies, receptor selectivity profiling, and evolutionary endocrinology research [1][2].

Why Phasvatocin Cannot Be Replaced by Oxytocin, Vasotocin, or Other In-Class Neurohypophysial Peptides in Experimental Protocols


Neurohypophysial nonapeptides are not functionally interchangeable despite their conserved disulfide-bridged cyclic architecture. Phasvatocin occupies a unique position in the oxytocin-like peptide family: its Phe3 substitution—a replacement of the otherwise universally conserved Ile3—produces a dramatic attenuation of oxytocic potency to approximately 5 milliunits per nmol on the isolated rat uterus, compared to 80 milliunits per nmol for its co-isolated paralog asvatocin and approximately 450 IU/mg for mammalian oxytocin [1]. This 16-fold potency differential between phasvatocin and asvatocin, measured under identical assay conditions in the same study, demonstrates that even a single amino acid change at position 3 profoundly alters pharmacological outcome [1]. Furthermore, phasvatocin exhibits virtually no pressor activity on anesthetized rats, a profile shared with asvatocin but strongly contrasting with arginine vasotocin and arginine vasopressin, which produce dose-dependent pressor responses in the same species [1][2]. Generic substitution with oxytocin, vasotocin, or even the closely related asvatocin would therefore invalidate any experiment requiring the specific low-potency, pressor-silent pharmacological signature that defines phasvatocin. For receptor binding specificity studies, evolutionary comparisons, or any assay where the Phe3-mediated activity modulation is the variable of interest, only phasvatocin itself can serve as the authentic ligand [1][3].

Phasvatocin (CAS 144334-53-2) Quantitative Differentiation Evidence: Head-to-Head Pharmacological and Structural Comparisons Against Closest Analogs


Oxytocic Potency on Isolated Rat Uterus: Phasvatocin vs. Asvatocin — A 16-Fold Activity Differential

In the primary characterization study, phasvatocin and asvatocin were assayed under identical conditions for oxytocic activity on the isolated rat uterus. Phasvatocin displayed an oxytocic potency of approximately 5 milliunits per nmol, whereas asvatocin—its co-isolated paralog differing only by the Phe3→Ile substitution at position 3—exhibited approximately 80 milliunits per nmol [1]. This represents a 16-fold reduction in uterotonic potency attributable specifically to the Phe3 residue [1]. The comparator oxytocin, when referenced to standard preparations, has a potency of approximately 450 IU/mg, further underscoring the attenuated pharmacological profile of phasvatocin within the oxytocin-like peptide family [2].

Oxytocic activity Rat uterus bioassay Structure-activity relationship

Pressor Activity Profile: Phasvatocin and Asvatocin vs. Vasotocin and Vasopressin — Functional Selectivity Evidence

Phasvatocin and asvatocin both exhibit virtually no pressor activity when tested on anesthetized rats, a finding reported in the same primary characterization study [1]. This near-zero pressor profile stands in marked contrast to arginine vasotocin (AVT), the ancestral vertebrate neurohypophysial hormone, which produces dose-dependent pressor responses (0.015–10 nmol, i.c.v.) with associated tachycardia at low doses and bradycardia at higher doses in conscious rats [2]. Arginine vasopressin similarly elicits significant central pressor effects in rat models [2]. The absence of pressor activity in phasvatocin, despite its structural homology to the vasotocin/vasopressin lineage, indicates functional selectivity for the oxytocin receptor over vasopressin V1a/V1b receptor subtypes, a property inferred from the bioassay data [1][3].

Pressor activity Vasoconstriction In vivo cardiovascular assay

Position 3 Amino Acid Identity: Phe3 in Phasvatocin is Unique Among All Vertebrate Oxytocin-Like Hormones

Comparative sequence analysis across the 13 known vertebrate neurohypophysial nonapeptide hormones reveals that position 3 is occupied by isoleucine (Ile) in every oxytocin-like hormone except phasvatocin, where it is replaced by phenylalanine (Phe) [1]. This includes oxytocin (Ile3), mesotocin (Ile3), isotocin (Ile3), asvatocin (Ile3), valitocin (Ile3), aspargtocin (Ile3), glumitocin (Ile3), seritocin (Ile3), and phasitocin (Phe3—the only other exception, found in Triakis scyllium) [2]. The Phe3 substitution in phasvatocin introduces a bulky aromatic side chain at a position where all other oxytocin-family peptides carry the aliphatic isoleucine, and the PNAS authors explicitly state this substitution is 'exceptional' and 'determines a dramatic decrease of the oxytocic activity' [1].

Sequence alignment Neurohypophysial hormone evolution Amino acid substitution

Glandular Abundance Ratio: Phasvatocin Co-Exists with Asvatocin at ~1:1 Molar Ratio But Vasotocin at ~20-Fold Lower Levels

In the neurointermediate pituitary of Scyliorhinus caniculus, phasvatocin and asvatocin occur in roughly equal molar amounts, whereas arginine vasotocin—the vasopressin-family peptide also present in the same gland—is found at a proportional amount that is lower by approximately a factor of 20 [1]. This 1:1:0.05 endogenous stoichiometry (phasvatocin:asvatocin:vasotocin) provides critical context for interpreting physiological experiments: the natural ligand environment in this species is dominated by the two oxytocin-like peptides with only trace vasotocin [1][2].

Pituitary gland content Peptide co-storage Endogenous ligand ratio

Molecular Weight and Physicochemical Differentiation: Phasvatocin (1013.2 Da) vs. Asvatocin (979.1 Da) vs. Oxytocin (1007.2 Da)

Phasvatocin has a molecular weight of approximately 1013.2 g/mol (molecular formula C44H60N12O12S2), which is 34.1 Da heavier than asvatocin (979.1 g/mol, C41H62N12O12S2) due to the Phe3→Ile substitution adding a benzyl group [1]. Phasvatocin is also approximately 6.0 Da heavier than mammalian oxytocin (1007.2 g/mol, C43H66N12O12S2), reflecting the net effect of the three amino acid differences [2]. This mass difference is analytically resolvable by high-resolution mass spectrometry and HPLC, enabling unambiguous identification and quantification of phasvatocin in mixtures or biological extracts containing other oxytocin-family peptides [1].

Molecular weight Physicochemical property Analytical identification

Species-Specific Occurrence: Phasvatocin is Restricted to Scyliorhinus caniculus, Enabling Phylogenetically Targeted Experimental Designs

Phasvatocin has been identified exclusively in the spotted dogfish Scyliorhinus caniculus (family Scyliorhinidae, order Carcharhiniformes). Other dogfish species express different oxytocin-like peptides: the spiny dogfish Squalus acanthias produces aspargtocin ([Asn4]-oxytocin) and valitocin ([Val8]-oxytocin); the banded houndshark Triakis scyllium produces asvatocin and phasitocin ([Phe3,Asn4,Ile8]-oxytocin); and the holocephalian ratfish Hydrolagus colliei expresses authentic mammalian oxytocin [1][2]. This species-restricted phylogenetic distribution means that phasvatocin cannot be obtained from any other natural source, nor can its unique Phe3/Asn4/Val8 triple-substitution pattern be replicated by any other naturally occurring neurohypophysial hormone [1][3].

Species specificity Phylogenetic distribution Cartilaginous fish endocrinology

Phasvatocin (CAS 144334-53-2) Optimal Application Scenarios: Where the Quantitative Evidence Supports Prioritization Over Analogs


Oxytocin Receptor Structure-Activity Relationship (SAR) Studies Requiring a Low-Potency Phe3-Containing Reference Ligand

For SAR programs investigating how amino acid substitutions at neurohypophysial hormone position 3 modulate oxytocin receptor (OXTR) binding affinity and activation efficacy, phasvatocin provides an essential data point. Its Phe3 substitution confers a 16-fold reduction in oxytocic potency relative to the Ile3-containing asvatocin (5 vs. 80 milliunits/nmol, rat uterus assay) [1]. A complete position-3 SAR panel requires at least the following ligands: Ile3 (oxytocin, asvatocin), Phe3 (phasvatocin), and ideally Val3 or other variants. Phasvatocin is the only naturally occurring Phe3-bearing oxytocin-like hormone from the Scyliorhinus lineage, making it irreplaceable for this experimental design [1]. Its near-zero pressor activity further ensures that observed functional effects can be attributed to OXTR engagement rather than vasopressin V1a receptor cross-activation [1].

Evolutionary Endocrinology: Mapping Neurohypophysial Hormone-Receptor Coevolution Across Vertebrate Lineages

Phasvatocin is one of only six oxytocin-like peptides identified across cartilaginous fishes, each with a distinct phylogenetic distribution [1][2]. Its unique occurrence in Scyliorhinus caniculus, combined with the 1:1 glandular co-storage ratio with asvatocin and the ~20-fold lower vasotocin content [1], makes phasvatocin essential for any study reconstructing the evolutionary trajectory of the oxytocin-vasopressin peptide family. Comparative receptor activation assays using phasvatocin, asvatocin, oxytocin, and vasotocin as ligands—tested against oxytocin and vasopressin receptor subtypes from representative vertebrate taxa—can reveal how receptor binding constraints have shifted across ~450 million years of cartilaginous fish evolution [2]. Omitting phasvatocin would leave the Phe3 substitution unrepresented in such analyses [1].

Analytical Chemistry Reference Standard for Nonapeptide Hormone Identification in Biological Matrices

Phasvatocin's molecular weight of 1013.2 Da (C44H60N12O12S2) is resolvably distinct from its closest analogs—asvatocin (979.1 Da), oxytocin (1007.2 Da), and vasotocin (~1050 Da)—by high-resolution mass spectrometry [1][2]. This mass differentiation, coupled with its unique CYFNNCPVG sequence and characteristic HPLC retention behavior originally used for its isolation [1], makes phasvatocin a valuable reference standard for LC-MS/MS methods development targeting neurohypophysial peptide identification in complex biological extracts, pharmaceutical preparations, or environmental samples. No other commercially cataloged oxytocin-like peptide shares its exact mass and sequence, ensuring unambiguous identification when used as an external calibrant [1].

Negative Control or Baseline Ligand in Oxytocin Receptor Functional Assays Requiring Minimal Agonist Activity

In experimental systems where a structurally authentic oxytocin-family ligand with minimal agonist potency is required—such as竞争性结合实验s using radiolabeled oxytocin where the displacing ligand should occupy the receptor without triggering full downstream signaling—phasvatocin's 5 milliunits/nmol oxytocic potency positions it as an attenuated agonist [1]. This potency is approximately 16-fold lower than asvatocin and substantially lower than oxytocin, yet phasvatocin retains the intact nonapeptide scaffold, disulfide bridge, and C-terminal amidation characteristic of the hormone family [1]. For experiments requiring comparison of full agonist (oxytocin), partial agonist (asvatocin), and weak agonist (phasvatocin) at the same receptor, phasvatocin completes the activity gradient in a way that no other naturally occurring neurohypophysial peptide can [1].

Quote Request

Request a Quote for Phasvatocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.